[1S-(1alpha,2beta,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
[1S-(1alpha,2beta,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
(-)-Isopinocamphone, also known as cis-3-pinanone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-Isopinocamphone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-isopinocamphone is primarily located in the cytoplasm and membrane (predicted from logP) (-)-Isopinocamphone is a camphoreous and cedar tasting compound that can be found in hyssop, spearmint, and tea. This makes (-)-isopinocamphone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14575-93-0
VCID:
VC0082297
InChI:
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1
SMILES:
CC1C2CC(C2(C)C)CC1=O
Molecular Formula:
C10H16O
Molecular Weight:
152.23 g/mol
[1S-(1alpha,2beta,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
CAS No.: 14575-93-0
Main Products
VCID: VC0082297
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
CAS No. | 14575-93-0 |
---|---|
Product Name | [1S-(1alpha,2beta,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
Standard InChI | InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
Standard InChIKey | MQPHVIPKLRXGDJ-RNJXMRFFSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H](C2(C)C)CC1=O |
SMILES | CC1C2CC(C2(C)C)CC1=O |
Canonical SMILES | CC1C2CC(C2(C)C)CC1=O |
Density | 0.963-0.969 |
Physical Description | Colourless liquid; Cedar camphor aroma |
Description | (-)-Isopinocamphone, also known as cis-3-pinanone, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-Isopinocamphone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (-)-isopinocamphone is primarily located in the cytoplasm and membrane (predicted from logP) (-)-Isopinocamphone is a camphoreous and cedar tasting compound that can be found in hyssop, spearmint, and tea. This makes (-)-isopinocamphone a potential biomarker for the consumption of these food products. |
Solubility | Practically insoluble to insoluble in water Soluble (in ethanol) |
PubChem Compound | 84532 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume